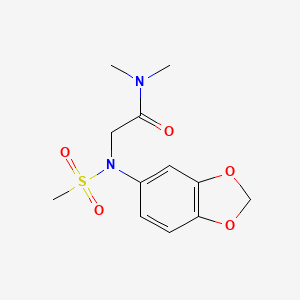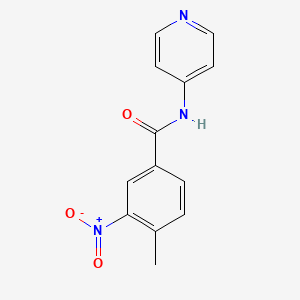
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide, also known as DIPP, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including the regulation of ion channels, calcium signaling, and protein synthesis. 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is believed to modulate the activity of the sigma-1 receptor, which can result in the modulation of various cellular processes.
Biochemical and physiological effects:
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to have analgesic and anticonvulsant effects, which may be due to its ability to modulate the activity of the sigma-1 receptor. Additionally, 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, one limitation of using 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is its potential toxicity. It is important to use caution when handling 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide and to follow proper safety protocols.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide. One area of interest is the development of new sigma-1 receptor modulators for the treatment of depression and anxiety. Additionally, 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide may be useful in the development of new local anesthetics and treatments for neuropathic pain. Further research is needed to fully understand the potential therapeutic applications of 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide.
Conclusion:
In conclusion, 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is a synthetic compound that has potential therapeutic applications in the treatment of various diseases. It has been extensively studied for its analgesic, anti-inflammatory, and anticonvulsant properties, as well as its potential use as a local anesthetic and treatment for neuropathic pain. 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide's high affinity for the sigma-1 receptor makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, caution must be taken when handling 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide due to its potential toxicity. Further research is needed to fully understand the potential therapeutic applications of 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide and to develop new sigma-1 receptor modulators.
Synthesemethoden
The synthesis of 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide is through the reaction of 4-isopropylbenzylamine with 2,2-dimethylpropanoyl chloride in the presence of triethylamine. This reaction produces the intermediate 4-isopropylphenyl-2,2-dimethylpropanamide, which is then reacted with piperidine and phosgene to yield 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain. Additionally, 1-(2,2-dimethylpropanoyl)-N-(4-isopropylphenyl)-4-piperidinecarboxamide has been shown to have a high affinity for the sigma-1 receptor, which has been implicated in the treatment of depression and anxiety.
Eigenschaften
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-14(2)15-6-8-17(9-7-15)21-18(23)16-10-12-22(13-11-16)19(24)20(3,4)5/h6-9,14,16H,10-13H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLMPVQZMQLVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)

![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)


![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)
![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)

![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)